molecular formula C15H24N4O B2922077 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide CAS No. 1448064-15-0

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide

Cat. No. B2922077
CAS RN: 1448064-15-0
M. Wt: 276.384
InChI Key: WKILWTTXEDUVNM-UHFFFAOYSA-N
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Description

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide” is a complex organic compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . Both of these structures are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions, including various types of substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing pyrrolidine and pyrimidine rings tend to have moderate polarity and can form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Molecular Structure and Recognition

  • Pyrimidines, including derivatives like N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide, are key in biology and medicine, particularly for their role in DNA. Their molecular recognition processes, involving hydrogen bonding, are crucial for drug actions (Rajam et al., 2017).

Spectroscopy and Molecular Structure Analysis

  • Comprehensive structural studies on related compounds have been conducted using various spectroscopic methods and quantum chemical calculations. This includes investigating molecular stability, electronic structures, and structure-activity relationships (Mansour & Ghani, 2013).

Synthesis and Biological Evaluation

  • Pyrimidine-linked compounds have been synthesized and evaluated for their insecticidal and antimicrobial potential. This highlights the significance of these compounds in developing new pharmaceuticals and pesticides (Deohate & Palaspagar, 2020).

Pharmaceutical Applications

  • Pyrimidine derivatives have been explored for their anticholinergic activity, indicating their potential in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Catalytic Applications

  • Pyrimidines have been used in catalytic systems for synthesizing various compounds, demonstrating their utility in organic synthesis (Khashi et al., 2014).

Nonlinear Optics and Material Science

  • Pyrimidines, including those with a structure similar to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide, have been studied for their nonlinear optical properties, which are significant for applications in optoelectronics (Hussain et al., 2020).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential pharmacological activity .

properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-4-5-8-13(20)18-14-11(2)16-15(17-12(14)3)19-9-6-7-10-19/h4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILWTTXEDUVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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